molecular formula C12H12BrF2NO B2499818 6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde CAS No. 1909319-79-4

6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde

Cat. No.: B2499818
CAS No.: 1909319-79-4
M. Wt: 304.135
InChI Key: WSRYIQFBFYYSCN-UHFFFAOYSA-N
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Description

6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H12BrF2NO and a molecular weight of 304.13 g/mol It is characterized by the presence of a bromine atom, two fluorine atoms, and a piperidine ring attached to a benzaldehyde core

Preparation Methods

The synthesis of 6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde typically involves multi-step organic reactions. . The reaction conditions often involve the use of reagents such as bromine, fluorine sources, and piperidine under controlled temperatures and solvent conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The piperidine ring and the halogen atoms play crucial roles in its binding affinity and selectivity towards these targets . The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes, leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:

    6-Bromo-3,4-difluoro-2-(morpholin-4-yl)benzaldehyde: Similar structure but with a morpholine ring instead of a piperidine ring.

    6-Bromo-3,4-difluoro-2-(pyrrolidin-1-yl)benzaldehyde: Similar structure but with a pyrrolidine ring instead of a piperidine ring. The uniqueness of this compound lies in its specific combination of halogen atoms and the piperidine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-3,4-difluoro-2-piperidin-1-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF2NO/c13-9-6-10(14)11(15)12(8(9)7-17)16-4-2-1-3-5-16/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRYIQFBFYYSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=CC(=C2C=O)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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